

A Comparative Analysis of LY2979165 and AZD8529 in Preclinical Schizophrenia Models

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For Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed comparison of two investigational drugs, **LY2979165** and AZD8529, which have been evaluated in the context of schizophrenia. Both compounds target the metabotropic glutamate receptor 2 (mGluR2), but through different mechanisms, offering distinct therapeutic strategies for modulating glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia. While direct head-to-head preclinical studies are not publicly available, this guide synthesizes the existing data to offer a comparative overview of their pharmacological profiles and efficacy in relevant models.

Introduction to LY2979165 and AZD8529

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics primarily target the dopamine D2 receptor, there is a significant need for novel therapeutic approaches. The glutamatergic system, particularly the mGluR2, has emerged as a promising target. Activation of mGluR2, a presynaptic receptor, can modulate glutamate release, thereby offering a potential mechanism to correct the hyper- and hypo-glutamatergic states thought to underlie the symptoms of schizophrenia.

LY2979165 is an investigational mGluR2 agonist prodrug. As a prodrug, it is converted to its active moiety in the body to exert its therapeutic effects.



AZD8529 is a potent and specific positive allosteric modulator (PAM) of the mGluR2. Unlike agonists that directly activate the receptor, PAMs bind to a different site on the receptor and enhance the effect of the endogenous ligand, glutamate.

Quantitative Data Summary

The following tables summarize the available quantitative data for **LY2979165** and AZD8529 from preclinical and clinical studies.

Table 1: Pharmacological Profile of LY2979165

| Parameter | Value | Species/Model |
|----------------------------|---|--------------------------|
| Mechanism of Action | mGluR2 Agonist Prodrug | - |
| Active Moiety | 2812223 | - |
| Clinical Efficacy Endpoint | Reduction of ketamine-evoked BOLD phMRI signal | Healthy Human Volunteers |
| Effective Doses | 20 mg and 60 mg (oral pretreatment) | Healthy Human Volunteers |

Table 2: Pharmacological Profile of AZD8529



| Parameter | Value | Species/Model |
|---|---|----------------------------------|
| Mechanism of Action | mGluR2 Positive Allosteric Modulator (PAM) | - |
| Binding Affinity (Ki) | 16 nM | Recombinant HEK cells |
| Potentiation of Glutamate (EC50) | 195 nM | Recombinant HEK cells |
| Efficacy in PCP-induced Hyper-locomotion | Reversal of hyper-locomotion | Murine model |
| Effective Dose (alone) | 57.8 to 115.7 mg/kg, sc | Murine model |
| Effective Dose (in combination with atypical antipsychotic) | 5.8 mg/kg, sc | Murine model |
| Clinical Trial Outcome (PANSS score) | No significant change from placebo | Schizophrenia Patients (Phase 2) |

Experimental Protocols

LY2979165: Ketamine Challenge Pharmacological Magnetic Resonance Imaging (phMRI)

Objective: To assess the modulatory effects of **LY2979165** on the ketamine-induced Blood Oxygenation Level Dependent (BOLD) signal in healthy volunteers.[1]

Methodology:

- Subjects: Healthy human volunteers.
- Study Design: The study utilized a ketamine challenge pharmacological magnetic resonance imaging (phMRI) paradigm.
- Drug Administration: Subjects were pretreated with single acute oral doses of LY2979165
 (20 mg and 60 mg) or placebo.[1]



- Ketamine Challenge: Following pretreatment, a low-dose of the NMDA antagonist ketamine was administered to induce a BOLD signal.
- Data Acquisition: BOLD fMRI data were acquired to measure changes in brain activity.
- Analysis: The primary endpoint was the attenuation of the ketamine-evoked BOLD signal by LY2979165 pretreatment compared to placebo. A relationship between the reduction of the BOLD signal and plasma levels of the active moiety of LY2979165 was also assessed.[1]

AZD8529: Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To evaluate the antipsychotic-like efficacy of AZD8529 in a murine model of schizophrenia.[2]

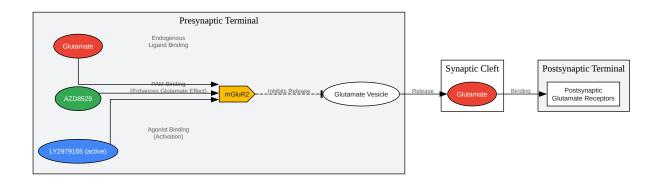
Methodology:

- Animal Model: A murine model of schizophrenia was induced by the administration of phencyclidine (PCP), an NMDA receptor antagonist that induces hyper-locomotion, a behavioral proxy for psychosis.[2]
- Drug Administration: AZD8529 was administered subcutaneously (sc) at doses ranging from 57.8 to 115.7 mg/kg. In a separate experiment, AZD8529 (5.8 mg/kg, sc) was administered in combination with an atypical antipsychotic.[2]
- Behavioral Assessment: Locomotor activity of the mice was measured to assess the effects of AZD8529 on PCP-induced hyper-locomotion.
- Analysis: The reversal of PCP-induced hyper-locomotion by AZD8529 was the primary measure of efficacy.[2]

Signaling Pathways and Experimental Workflows Signaling Pathway of mGluR2 Modulation

The following diagram illustrates the proposed mechanism of action for an mGluR2 agonist (like the active form of **LY2979165**) and a PAM (like AZD8529) in modulating glutamatergic neurotransmission.





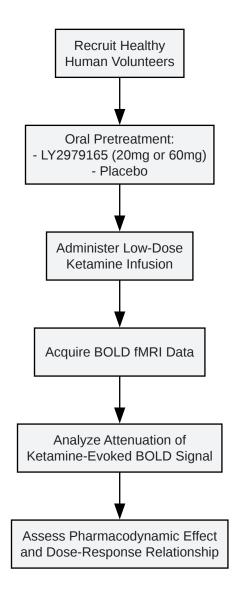
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Caption: Proposed mechanism of mGluR2 modulation by an agonist and a PAM.

Experimental Workflow: Ketamine Challenge phMRI

The diagram below outlines the workflow for the ketamine challenge phMRI study used to evaluate **LY2979165**.





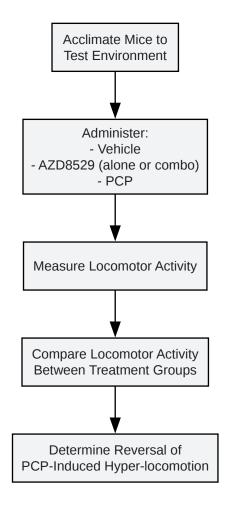
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Caption: Workflow of the ketamine challenge phMRI experiment.

Experimental Workflow: PCP-Induced Hyper-locomotion Model

This diagram illustrates the experimental workflow for the PCP-induced hyper-locomotion study used to assess AZD8529.





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Caption: Workflow of the PCP-induced hyper-locomotion experiment.

Comparative Discussion

LY2979165 and AZD8529 represent two distinct approaches to modulating mGluR2 for the potential treatment of schizophrenia.

LY2979165, as an agonist, directly activates the mGluR2 receptor, independent of endogenous glutamate levels. The human phMRI data demonstrating attenuation of the ketamine-induced BOLD signal suggests that **LY2979165** can produce a measurable pharmacodynamic effect in the central nervous system at clinically relevant doses.[1] This translational model provides evidence of target engagement and a potential biomarker for efficacy.

AZD8529, as a PAM, offers a more nuanced approach by enhancing the natural, phasic signaling of glutamate. This mechanism may offer a greater safety margin and avoid potential



issues associated with tonic receptor activation, such as receptor desensitization. The preclinical data in the PCP-induced hyper-locomotion model demonstrate its potential as an antipsychotic-like agent.[2] However, the lack of efficacy in a Phase 2 clinical trial for schizophrenia raises questions about the translatability of this specific preclinical model or the sufficiency of mGluR2 PAM monotherapy for treating acute schizophrenia symptoms.[3][4][5] It is worth noting that the clinical trial tested a single dose, which may have been insufficient.[3]

Conclusion

Both LY2979165 and AZD8529 have shown promise in preclinical or translational models of schizophrenia by targeting the mGluR2. LY2979165, through its agonist action, has demonstrated target engagement in the human brain. AZD8529, via its PAM mechanism, has shown efficacy in a rodent behavioral model of psychosis. The differing mechanisms of action and the distinct experimental models used to evaluate these compounds make a direct comparison challenging. The clinical failure of AZD8529 to date underscores the complexities of translating preclinical findings to clinical efficacy in schizophrenia. Future research, including potential head-to-head preclinical studies and further clinical investigation of mGluR2 agonists and PAMs, is necessary to fully elucidate the therapeutic potential of these compounds and to determine which patient populations may benefit most from these novel glutamatergic modulators.

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